

# 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride CAS number and structure

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## Compound of Interest

Compound Name: 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

Cat. No.: B3017872

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An In-Depth Technical Guide to 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride

## Introduction

**1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride**, also known by its IUPAC name O-[(3-methoxyphenyl)methyl]hydroxylamine hydrochloride, is a specialized chemical reagent of significant interest in the fields of medicinal chemistry and drug discovery. Its unique bifunctional nature, combining a reactive aminooxy group with a methoxy-substituted benzene scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis rationale, core applications, and essential safety protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

## PART 1: Core Identification and Physicochemical Properties

Precise identification and understanding of a compound's fundamental properties are critical for its effective application in a research setting. This section outlines the key identifiers and physical data for **1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride**.

Table 1: Key Identifiers and Properties

Property	Value	Reference(s)
CAS Number	3839-39-2	[1][2]
IUPAC Name	O-[(3-methoxyphenyl)methyl]hydroxylamine;hydrochloride	[2]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub> · HCl (or C <sub>8</sub> H <sub>12</sub> ClNO <sub>2</sub> )	[1][2]
Molecular Weight	189.64 g/mol	[1][2]
Canonical SMILES	COC1=CC=CC(=C1)CON.Cl	[2]
InChI Key	DNGAZMVOQCQJIG-UHFFFAOYSA-N	[2]

## Molecular Structure

The structure consists of a central benzene ring substituted at positions 1 and 3. A methoxy group (-OCH<sub>3</sub>) is located at the 3-position, while an aminoxy-methyl group (-CH<sub>2</sub>ONH<sub>2</sub>) is at the 1-position. The molecule is supplied as a hydrochloride salt, where the basic aminoxy nitrogen is protonated.

Caption: Figure 1: Structure of **1-[(Aminoxy)methyl]-3-methoxybenzene hydrochloride**.

## PART 2: Rationale in Chemical Synthesis and Drug Discovery

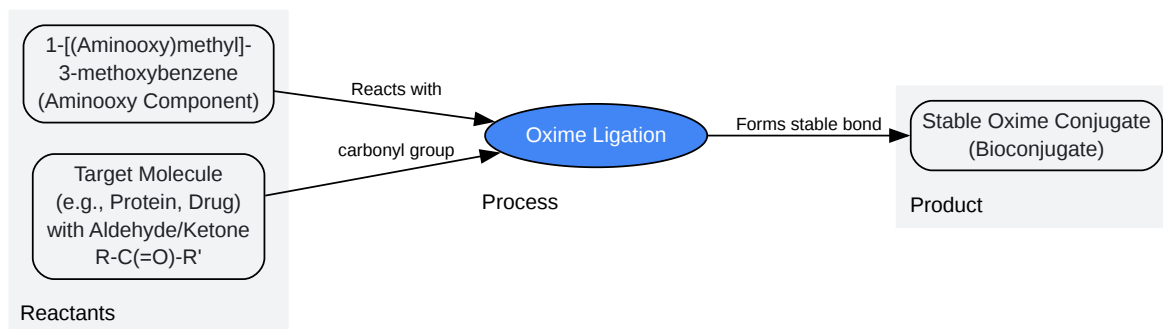
The utility of **1-[(Aminoxy)methyl]-3-methoxybenzene hydrochloride** stems directly from its structure, which is designed for specific, high-yield chemical transformations crucial in modern drug development.

### Core Application: Oxime Ligation

The primary function of the aminoxy (-ONH<sub>2</sub>) group is to react with aldehydes or ketones to form a stable oxime (-O-N=C-) linkage. This reaction, known as oxime ligation, is a cornerstone of bioconjugation chemistry due to its high specificity, efficiency, and ability to proceed under

mild, aqueous conditions. This makes the compound an ideal linker for attaching molecules to proteins, peptides, or other biomolecules that have been modified to contain a carbonyl group.

Figure 2: Workflow of Oxime Ligation.



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Caption: Figure 2: Workflow of Oxime Ligation.

## Role in Drug Discovery

In the landscape of drug discovery, constructing complex molecules with precise functionalities is paramount.<sup>[3][4]</sup> This reagent serves as a versatile building block or linker in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** The aminoxy group can be used to attach a potent cytotoxic drug to an antibody, targeting the drug specifically to cancer cells.
- **PROTACs (Proteolysis-Targeting Chimeras):** It can function as a component of the linker that connects a protein-binding ligand to an E3 ligase-recruiting ligand.
- **Fragment-Based Drug Discovery (FBDD):** The methoxybenzene fragment can be used as a starting point, with the aminoxy handle allowing for the facile linking of other fragments to explore and optimize binding interactions.

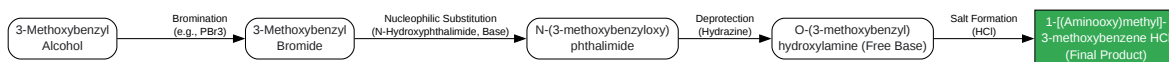
## PART 3: Synthesis and Methodologies

While specific, proprietary synthesis methods may vary, a general and chemically sound approach for preparing **1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride** involves a multi-step process rooted in fundamental organic chemistry principles. A plausible synthetic pathway is outlined below.

### Hypothetical Synthetic Protocol

- **Halogenation of Starting Material:** 3-methoxybenzyl alcohol is converted to 3-methoxybenzyl bromide using a standard brominating agent like phosphorus tribromide ( $\text{PBr}_3$ ) or N-bromosuccinimide (NBS) with triphenylphosphine ( $\text{PPh}_3$ ). This step activates the benzylic position for nucleophilic substitution.
- **Nucleophilic Substitution:** The resulting 3-methoxybenzyl bromide is reacted with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, in the presence of a base (e.g., potassium carbonate,  $\text{K}_2\text{CO}_3$ ) in a polar aprotic solvent like DMF. This forms an O-alkylated intermediate.
- **Deprotection and Salt Formation:** The phthalimide protecting group is removed via hydrazinolysis (using hydrazine,  $\text{N}_2\text{H}_4$ ). The resulting free O-(3-methoxybenzyl)hydroxylamine is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol) to precipitate the desired hydrochloride salt, which aids in purification and improves stability.

Figure 3: Plausible Synthetic Pathway.



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Caption: Figure 3: Plausible Synthetic Pathway.

## PART 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory to ensure personal and environmental safety. The information below is synthesized from available Safety Data Sheets (SDS).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## GHS Hazard Identification

The compound is classified as hazardous and requires careful handling.

Table 2: GHS Hazard Summary

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed <a href="#">[2]</a>
Skin Corrosion/Irritation	2	H315: Causes skin irritation <a href="#">[7]</a> <a href="#">[8]</a>
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation <a href="#">[5]</a> <a href="#">[8]</a>
Specific target organ toxicity (single exposure)	3	H335: May cause respiratory irritation <a href="#">[8]</a>

## Precautionary Measures and PPE

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion and inhalation.[\[5\]](#)[\[7\]](#) Eyewash stations and safety showers must be readily accessible.[\[7\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[5\]](#)[\[8\]](#)
  - Hand Protection: Use impervious protective gloves (e.g., nitrile rubber).[\[5\]](#)[\[6\]](#)
  - Skin and Body Protection: A lab coat or protective suit is required to prevent skin contact.  
[\[5\]](#)[\[6\]](#)

- Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved dust mask or respirator.[5]
- Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[8] Wash hands and any exposed skin thoroughly after handling.[5][7]
- First Aid:
  - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][7]
  - On Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][7]
  - In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][7]
  - If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

## Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]
- Stability: The material is stable under normal storage conditions.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6][8]

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